Boron tribromide is a strong Lewis acid due to its vacant p-orbital on the boron atom. This property allows it to accept electron pairs from other molecules, forming temporary bonds and facilitating various chemical reactions.
BBr₃ acts as a catalyst in Friedel-Crafts alkylation and acylation reactions, enabling the attachment of alkyl or acyl groups to aromatic rings. This is essential for the synthesis of numerous organic compounds, including pharmaceuticals, dyes, and polymers .
BBr₃ can initiate the polymerization of olefins (alkenes), leading to the formation of long-chain polymers. This process is utilized in the production of various plastics, such as polyethylene and polypropylene .
BBr₃ is a powerful demethylating and dealkylating agent, removing methyl (CH₃) or alkyl groups (CnH₂n+1) from organic molecules. This property finds applications in:
BBr₃ can selectively remove methyl groups from complex molecules, enabling the preparation of specific compounds with desired properties for drug development .
BBr₃ is utilized for the controlled removal of methyl or alkyl groups during the synthesis of various organic compounds, allowing for targeted modifications and the creation of diverse functionalities .
The electronics industry employs BBr₃ as a source of boron for doping silicon substrates. Doping is the process of introducing impurities into a semiconductor to alter its electrical conductivity. BBr₃ helps create p-type regions in silicon, crucial for the functionality of various electronic devices, such as transistors and integrated circuits .
Research is ongoing to explore other potential applications of BBr₃ in scientific research. Recent studies have shown its effectiveness in:
BBr₃ can facilitate the addition of hydrogen bromide (HBr) to cyclopropanes in a specific manner, leading to the formation of valuable organic compounds .
Investigations are underway to explore the use of BBr₃ in the synthesis of novel materials with unique properties for various applications, including energy storage and catalysis .
Boron tribromide is a chemical compound with the molecular formula BBr₃. It is a colorless, fuming liquid that typically appears amber to red-brown due to weak bromine contamination. This compound is notable for being a strong Lewis acid, which means it can accept electron pairs from other substances. Boron tribromide is highly reactive, particularly with water and alcohols, leading to the release of hydrogen bromide gas upon contact. Its physical properties include a boiling point of approximately 91 °C and a freezing point of -46 °C. The compound is extremely toxic and corrosive, posing significant hazards if inhaled or contacted with skin .
Boron tribromide is a corrosive and toxic compound. It can cause severe burns and irritation upon contact with skin and eyes. Inhalation of boron tribromide fumes can irritate the respiratory tract. Due to its reactivity with water, it presents a significant explosion hazard [].
Boron tribromide is unique among these compounds due to its strong reactivity with water and its specific applications in semiconductor doping and pharmaceutical synthesis .
The biological activity of boron tribromide is limited due to its high toxicity. It has not been extensively studied for pharmacological applications but is known to cause severe irritation and burns upon contact with skin or mucous membranes. Inhalation can lead to respiratory distress, pulmonary edema, and long-term bronchitis. Due to these hazardous effects, it is primarily utilized in controlled laboratory settings rather than in biological applications .
Boron tribromide can be synthesized through several methods:
After synthesis, purification can be achieved through vacuum distillation .
Boron tribromide has various applications across different fields:
Research indicates that boron tribromide interacts vigorously with water and alcohols, producing hydrogen bromide gas. It also reacts exothermically with various organic compounds and metals, necessitating careful handling due to the risk of explosive reactions when mixed with substances like sodium or potassium . Studies emphasize the need for protective measures when working with this compound due to its corrosive nature and potential for hazardous fumes .
Boron tribromide belongs to a class of boron halides that exhibit similar properties but differ in their reactivity and applications. Below is a comparison with other notable boron compounds:
Compound | Molecular Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
Boron Trichloride | BCl₃ | Less reactive than boron tribromide; used in organic synthesis | Less toxic; more stable in moisture |
Boron Trifluoride | BF₃ | Strong Lewis acid; used in various
Physical Description Boron tribromide appears as a colorless, fuming liquid with a pungent odor. Boiling point 194°F. Freezing point -51°F. Very toxic by inhalation. Corrosive to metals and tissue.
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. Colorless, fuming liquid with a sharp, irritating odor. Color/Form Colorless, fuming liquid
Boiling Point 196 °F at 760 mm Hg (USCG, 1999)
91.3 °C 91 °C 194°F Vapor Density Relative vapor density (air = 1): 8.6
Density 2.645 at 68 °F (USCG, 1999)
2.6 g/cu cm Relative density (water = 1): 2.7 2.64 at 68°F (65°F): 2.64 Odor Sharp, irritating odor
Pungent Melting Point
-51 °F (USCG, 1999)
-46 °C -51°F UNII
A453DV9339
GHS Hazard Statements
H300: Fatal if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330: Fatal if inhaled [Danger Acute toxicity, inhalation] Vapor Pressure
40 mm Hg at 57 °F (NIOSH, 2016)
40 mm Hg at 14 °C; 100 mm Hg at 33.5 °C Vapor pressure, kPa at 14 °C: 5.3 40 mmHg at 57°F (57°F): 40 mmHg PictogramsCorrosive;Acute Toxic Impurities
Boron tribromide typically contains traces of bromine.
Other CAS
10294-33-4
Wikipedia
Boron tribromide
Use Classification
Fire Hazards -> Corrosives, Reactive - 2nd degree
Methods of Manufacturing
This compound can be prepared by the reaction of boric oxide, carbon, and bromine, or from boron carbide and bromine analogous to the chlorine reactions.
(High purity.) Direct bromination of boron followed by rectification in quartz columns. Prepared by high temperature bromination of boron, mixtures of carbon and boron oxide, or boron carbide by the action of hydrogen bromide on carbon-boron oxide mixtures. Prepared by the reaction of sodium tetrafluoroborate with magnesium bromide and by the halogen exchange reaction of boron trifluoride and aluminum tribromide. General Manufacturing Information
Borane, tribromo-: ACTIVE
Storage Conditions
Separate from alkalies, oxidizing materials, alcohols, ethers, alkali metals, phosphorus, wood. Store in a cool, dry, well-ventilated location.
Separated from incompatible materials. ...Cool. Dry. Ventilation along the floor. Keep container in a well ventilated place. Usual shipping containers: Glass bottle or metal can inside wooden box; steel or nickel cylinders, tanks. Packaged under nitrogen gas. Store under dry inert aatmosphere. Reacts violently with water, alcohols. Stability Shelf Life
Trialkylboranes are stable indefinitely when stored under an inert atmosphere. /Trialkylboranes/
Dates
Modify: 2023-08-15
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